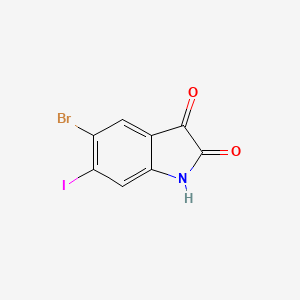
1H-Indole-2,3-dione, 5-bromo-6-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2,3-dione, 5-bromo-6-iodo- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
The synthesis of 1H-Indole-2,3-dione, 5-bromo-6-iodo- typically involves the bromination and iodination of indole-2,3-dione. One common method is the reaction of indole-2,3-dione with bromine and iodine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve large-scale bromination and iodination processes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1H-Indole-2,3-dione, 5-bromo-6-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of indole derivatives with different functional groups.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Indole-2,3-dione, 5-bromo-6-iodo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-6-iodo- involves its interaction with various molecular targets and pathways. The compound can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression . It may also interact with microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1H-Indole-2,3-dione, 5-bromo-6-iodo- can be compared with other indole derivatives such as:
1H-Indole-2,3-dione, 5-bromo-6-chloro-: Similar structure but with a chlorine atom instead of iodine.
1H-Indole-2,3-dione, 5-bromo-6-fluoro-: Contains a fluorine atom instead of iodine.
1H-Indole-2,3-dione, 5-bromo-6-methyl-: Contains a methyl group instead of iodine. The uniqueness of 1H-Indole-2,3-dione, 5-bromo-6-iodo- lies in its specific combination of bromine and iodine atoms, which can influence its reactivity and biological activities.
特性
分子式 |
C8H3BrINO2 |
|---|---|
分子量 |
351.92 g/mol |
IUPAC名 |
5-bromo-6-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3BrINO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
InChIキー |
MVYXZOYUEAEMTM-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Br)I)NC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


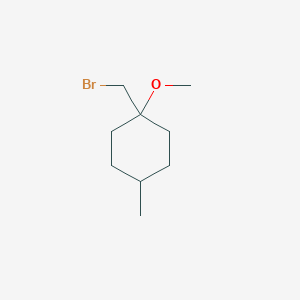
![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
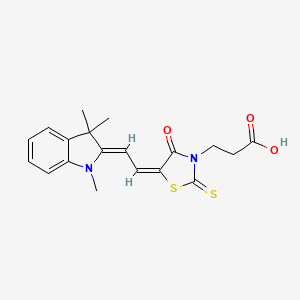
![1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
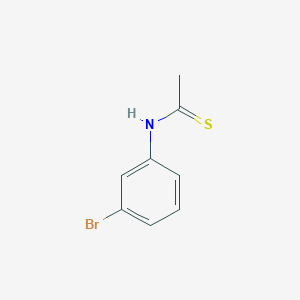
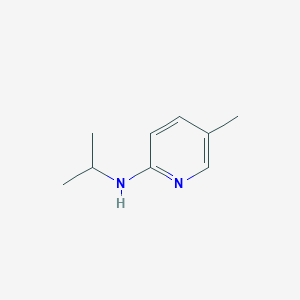
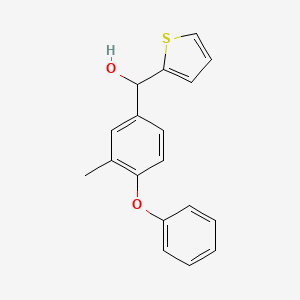
![3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13088250.png)
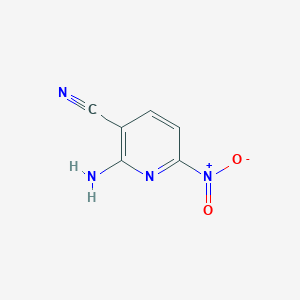
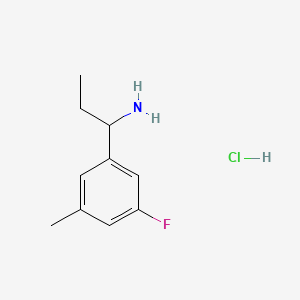

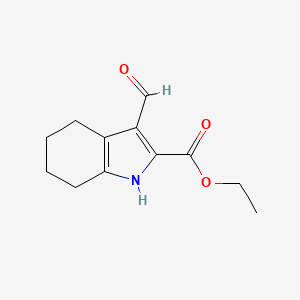

![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
